molecular formula C24H23N3O4S2 B3076262 N-(2,4-dimethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1040631-78-4

N-(2,4-dimethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B3076262
CAS No.: 1040631-78-4
M. Wt: 481.6 g/mol
InChI Key: GDTFHZJXRWEHDK-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative featuring a sulfanyl-acetamide linkage. The core structure includes a thieno[3,2-d]pyrimidin-4-one scaffold substituted with a 3-methyl group and a 7-(4-methylphenyl) moiety. The acetamide group is attached to a 2,4-dimethoxyphenyl ring, contributing to its electronic and steric profile.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-14-5-7-15(8-6-14)17-12-32-22-21(17)26-24(27(2)23(22)29)33-13-20(28)25-18-10-9-16(30-3)11-19(18)31-4/h5-12H,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTFHZJXRWEHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the sulfanylacetamide group. Key steps include:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to enhance the reaction efficiency.

    Introduction of the Sulfanylacetamide Group: This step typically involves nucleophilic substitution reactions where the sulfanyl group is introduced, followed by acylation to form the acetamide.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom in the sulfanyl (–S–) group is susceptible to nucleophilic displacement under basic conditions. For example:

  • Reaction with alkyl halides :
    Substitution occurs at the sulfanyl bridge, forming new thioether derivatives. This reaction is catalyzed by bases like potassium carbonate in polar aprotic solvents (e.g., DMF) at 60–80°C .

Reaction Type Reagents/Conditions Product
AlkylationR-X (alkyl halide), K₂CO₃, DMF, 70°CR-S-thieno[3,2-d]pyrimidine derivative with modified sidechain

Oxidation Reactions

The sulfanyl group can undergo oxidation to sulfoxide or sulfone derivatives under controlled conditions:

  • Oxidation with H₂O₂/CH₃COOH :
    Forms sulfoxide derivatives, while stronger oxidants like m-CPBA yield sulfones .

Oxidizing Agent Conditions Product
30% H₂O₂ in acetic acid25°C, 4 hoursSulfoxide derivative (S=O)
m-CPBADichloromethane, 0°C to RTSulfone derivative (O=S=O)

Electrophilic Aromatic Substitution

The thieno[3,2-d]pyrimidine core and dimethoxyphenyl group participate in electrophilic reactions:

  • Nitration :
    Occurs at the electron-rich 7-phenyl ring, producing nitro-substituted derivatives .

  • Halogenation :
    Bromine or chlorine substitutes at the 5-position of the thieno ring in the presence of Lewis acids (e.g., FeCl₃) .

Reaction Reagents Position Modified
NitrationHNO₃/H₂SO₄, 0–5°CPara position of 7-phenyl ring
BrominationBr₂/FeCl₃, CHCl₃5-position of thieno[3,2-d]pyrimidine

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl/H₂O) :
    Yields carboxylic acid derivatives.

  • Basic hydrolysis (NaOH/EtOH) :
    Produces sodium carboxylate intermediates.

Hydrolysis Type Conditions Product
Acidic6M HCl, reflux, 8 hours2-{[3-Methyl-7-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]}thioacetic acid
Basic2M NaOH, ethanol, 60°C, 6 hoursSodium salt of the carboxylic acid

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

  • With hydrazine :
    Forms triazolo-thieno[3,2-d]pyrimidine derivatives under reflux in ethanol .

Cyclization Agent Conditions Product
Hydrazine hydrateEthanol, reflux, 12 hoursTriazolo[4,3-a]thieno[3,2-d]pyrimidine

Reductive Reactions

The 4-oxo group in the thieno[3,2-d]pyrimidine core can be reduced:

  • Using NaBH₄/LiAlH₄ :
    Converts the carbonyl to a hydroxyl group, forming dihydro derivatives .

Reducing Agent Conditions Product
NaBH₄Methanol, 0°C to RT4-Hydroxy-3,4-dihydrothieno[3,2-d]pyrimidine

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions modify the 7-phenyl ring:

  • Suzuki coupling :
    Introduces aryl/heteroaryl groups at the 7-position using aryl boronic acids.

Catalyst System Conditions Product
Pd(PPh₃)₄, K₂CO₃DMF/H₂O, 80°C, 24 hours7-Aryl-substituted thieno[3,2-d]pyrimidine

Key Research Findings

  • The sulfanyl group’s reactivity enables modular derivatization, making the compound a versatile scaffold for drug discovery.

  • Oxidation to sulfone derivatives enhances binding affinity to kinase targets by 3–5× compared to the parent compound .

  • Hydrolysis of the acetamide group improves aqueous solubility but reduces metabolic stability.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study biological pathways and interactions due to its potential bioactivity.

    Material Science: The compound’s properties may be explored for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their properties:

Compound ID / CAS Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Notes
Target Compound C₂₄H₂₄N₃O₄S₂ (hypothetical) ~506.0 (estimated) Thieno[3,2-d]pyrimidin-4-one 3-methyl, 7-(4-methylphenyl), N-(2,4-dimethoxyphenyl) Electron-donating methoxy groups enhance solubility .
CAS 1040631-92-2 C₂₃H₂₀ClN₃O₂S₂ 470.002 Thieno[3,2-d]pyrimidin-4-one 3-methyl, 7-(4-methylphenyl), N-(2-chloro-4-methylphenyl) Chloro substituent increases lipophilicity; supplier data only.
686771-47-1 C₂₃H₂₀F₃N₃O₃S₂ 539.61 Thieno[3,2-d]pyrimidin-4-one 3-(4-methylphenyl), N-(4-(trifluoromethoxy)phenyl) Trifluoromethoxy group enhances metabolic stability .
536708-35-7 C₂₈H₂₆N₄O₃S 498.6 Pyrimido[5,4-b]indol-4-one 3-(4-ethoxyphenyl), N-(2,3-dimethylphenyl) Larger core may reduce planarity and target binding .
1252926-55-8 C₂₃H₂₀ClN₃O₃S₂ 486.0 Thieno[3,2-d]pyrimidin-4-one 3-(3-methoxybenzyl), N-(2-chloro-4-methylphenyl) Benzyl substitution increases steric bulk .

Electronic and Physicochemical Properties

  • Electron-Donating vs. Withdrawing Groups :

    • The target compound's 2,4-dimethoxyphenyl group (electron-donating) contrasts with analogs like CAS 1040631-92-2 (2-chloro-4-methylphenyl, electron-withdrawing) and 686771-47-1 (4-trifluoromethoxy, strong electron-withdrawing). Methoxy groups improve solubility but may reduce membrane permeability compared to lipophilic chloro or trifluoromethoxy groups .
    • The nitro group in (N-(4-nitrophenyl)) introduces strong polarity, likely reducing bioavailability compared to the target compound .
  • Hydrogen Bonding and Crystal Packing: Analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () form N–H⋯O hydrogen bonds, creating dimeric structures (R₂²(10) motifs). The target compound’s methoxy groups may similarly facilitate hydrogen bonding, influencing crystallization and solubility .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This compound features a thienopyrimidine core, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C24_{24}H23_{23}N3_3O4_4S2_2
Molecular Weight 481.59 g/mol
CAS Number 1040631-78-4

The compound's structure includes a dimethoxyphenyl group and a thieno[3,2-d]pyrimidine moiety, which contribute to its potential biological activities.

Antimicrobial Activity

Research indicates that compounds with similar thienopyrimidine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thienopyrimidine can effectively inhibit the growth of various bacterial strains:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli and Salmonella typhi
  • Mycobacterial strains : Mycobacterium tuberculosis

In vitro assays demonstrated that these compounds possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as antimicrobial agents .

Anticancer Potential

The thienopyrimidine scaffold has been recognized for its anticancer properties. Research has highlighted that modifications to this scaffold can enhance cytotoxicity against cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer models .

The biological activity of this compound may be attributed to its ability to interfere with critical cellular processes:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication and repair.
  • Disruption of Cell Membrane Integrity : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
  • Apoptosis Induction : Some derivatives induce programmed cell death in cancer cells by activating apoptotic pathways.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of thienopyrimidine derivatives, several compounds were synthesized and tested against a panel of bacterial strains. The results indicated that certain derivatives exhibited MIC values as low as 10 µg/mL against resistant strains of S. aureus and E. coli .

Study 2: Cytotoxicity Against Cancer Cell Lines

Another research effort focused on the cytotoxic effects of thienopyrimidine derivatives on HeLa and MCF-7 cancer cell lines. The study reported IC50 values ranging from 5 to 15 µM for selected compounds, suggesting significant anticancer activity .

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of specific functional groups on the thienopyrimidine ring significantly influences biological activity. For instance, the introduction of electron-withdrawing groups enhanced antimicrobial potency while maintaining low toxicity profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield?

  • Answer : The synthesis typically involves nucleophilic substitution between a thiol-containing pyrimidinone intermediate and a halogenated acetamide derivative. For example, refluxing 2-chloroacetamide precursors with potassium hydroxide and 4,6-diaminopyrimidine-2-thiol in ethanol for 4 hours achieves high yields (~97%) after solvent evaporation and crystallization . Optimization strategies include:

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst).
  • Reagent stoichiometry : Adjust molar ratios to minimize side reactions.
  • Purification : Employ mixed-solvent systems (methanol/ethyl acetate) for slow crystallization to enhance purity .

Q. What spectroscopic and crystallographic techniques confirm the compound’s structure?

  • Answer :

  • X-ray diffraction (XRD) : Resolves crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯N interactions stabilizing folded conformations) .
  • NMR spectroscopy : Assigns proton environments (e.g., methoxy, sulfanyl, and acetamide groups).
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • IR spectroscopy : Confirms functional groups (C=O, C–S, and aromatic C–H stretches) .

Q. What strategies assess in vitro biological activity against enzyme targets?

  • Answer :

  • Enzyme inhibition assays : Use fluorometric or colorimetric readouts (e.g., kinase or protease targets).
  • Dose-response curves : Determine IC50 values with triplicate measurements to ensure reproducibility.
  • Control experiments : Include positive controls (known inhibitors) and DMSO vehicle controls to validate specificity .

Advanced Research Questions

Q. How can computational modeling predict biological activity and guide structural modifications?

  • Answer :

  • Molecular docking : Screen against target protein structures (e.g., PDB entries) to identify binding poses.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.
  • QSAR studies : Correlate substituent effects (e.g., methyl/methoxy groups) with activity using regression models .
    • Example : Modifying the 4-methylphenyl group may enhance hydrophobic interactions in kinase binding pockets .

Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data?

  • Answer :

  • Hybrid validation : Compare DFT-calculated NMR/IR spectra with experimental data, adjusting for solvent effects.
  • Conformational analysis : Use XRD data to validate computational models of molecular geometry.
  • Statistical tools : Apply principal component analysis (PCA) to identify outliers in spectral datasets .

Q. What role does the sulfanyl group play in pharmacokinetic properties, and how can this be studied systematically?

  • Answer :

  • Metabolic stability assays : Incubate with liver microsomes to assess susceptibility to oxidation.
  • Permeability studies : Use Caco-2 cell monolayers to measure intestinal absorption.
  • SAR modifications : Synthesize analogs with sulfone or phosphonate groups to compare solubility and bioavailability .

Methodological Considerations

Q. What experimental designs are effective for optimizing reaction conditions?

  • Answer :

  • Bayesian optimization : Efficiently explores parameter space (e.g., temperature, solvent ratio) with fewer experiments.
  • Response surface methodology (RSM) : Models non-linear relationships between variables and yield.
  • High-throughput screening : Automate parallel reactions in microtiter plates for rapid data collection .

Q. How can crystallographic data inform formulation strategies?

  • Answer :

  • Polymorph screening : Identify stable crystal forms using solvent evaporation or slurry methods.
  • H-bond analysis : Predict solubility based on lattice energy and intermolecular interactions.
  • Excipient compatibility : Test co-crystallization with polymers (e.g., PVP) to enhance dissolution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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